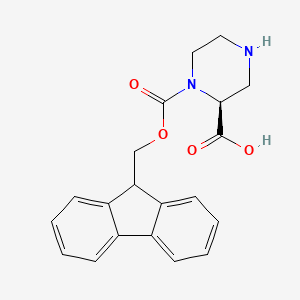
2-Methyl-2'-thiomorpholinomethyl benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2’-thiomorpholinomethyl benzophenone is a benzophenone derivative primarily used as a photoinitiator in polymer chemistry. The compound features a benzophenone group, which absorbs light in the UV-A range, and a thiomorpholine group, which acts as the reactive moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2’-thiomorpholinomethyl benzophenone typically involves the reaction of benzophenone with thiomorpholine and a methylating agent under controlled conditions. The reaction is carried out in the presence of a base to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of 2-Methyl-2’-thiomorpholinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzophenone group to a benzhydrol group.
Substitution: The thiomorpholine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzhydrol derivatives.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-2’-thiomorpholinomethyl benzophenone is widely used in scientific research due to its unique properties:
Polymer Chemistry: As a photoinitiator, it is used in the polymerization of various monomers to form polymers.
Biological Studies: The compound’s ability to absorb UV light makes it useful in studying light-induced biological processes.
Medicinal Chemistry:
Industrial Applications: Used in the production of coatings, adhesives, and other materials that require controlled polymerization.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2’-thiomorpholinomethyl benzophenone involves the absorption of UV light by the benzophenone group, leading to the formation of reactive intermediates. These intermediates can initiate polymerization reactions or interact with biological molecules, depending on the application. The thiomorpholine group enhances the compound’s reactivity and stability, making it effective in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzophenone: A simpler structure without the thiomorpholine group.
4-Methylbenzophenone: Similar structure with a methyl group at the para position.
2-Hydroxy-4-methoxybenzophenone: Contains a hydroxy and methoxy group, providing different reactivity and applications.
Uniqueness
2-Methyl-2’-thiomorpholinomethyl benzophenone is unique due to the presence of both the benzophenone and thiomorpholine groups. This combination allows it to absorb UV light effectively and participate in various chemical reactions, making it a versatile compound in scientific research and industrial applications.
Propiedades
IUPAC Name |
(2-methylphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS/c1-15-6-2-4-8-17(15)19(21)18-9-5-3-7-16(18)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYXTWGNQCPSFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643800 |
Source


|
| Record name | (2-Methylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-38-9 |
Source


|
| Record name | (2-Methylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Tetrahydropyran-4-yloxy)phenyl]methanol](/img/structure/B1613294.png)
![2-(5-Pyrrolidin-2-YL-[1,2,4]oxadiazol-3-YL)-pyridine](/img/structure/B1613296.png)


![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)amine](/img/structure/B1613301.png)
![(S)-2-[Benzyl-(3-chloro-2-hydroxypropyl)amino]-N-(4-benzyloxyphenyl)acetamide](/img/structure/B1613304.png)

![2-(1H-Pyrazol-5-yl)benzo[d]thiazole](/img/structure/B1613307.png)
![Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B1613309.png)
![3-[2-(Chloromethyl)phenoxy]-N,N-dimethylpropylamine hydrochloride](/img/structure/B1613310.png)
![4-[(6-Methylpyrazin-2-yl)oxy]aniline](/img/structure/B1613312.png)


